Pericosine A

Antitumor potency P388 leukemia ED50 comparison

Cancer signaling studies requiring simultaneous EGFR and topoisomerase II perturbation face a critical probe gap-generic pericosines (B-E) lack dual inhibitory activity and in vivo efficacy. Pericosine A resolves this with a unique hybrid shikimate-polyketide scaffold that enables concurrent kinase-topoisomerase targeting absent in all other congeners. • Dual EGFR (40-70% inhibition at 100 µg/mL) & topoisomerase II inhibition • In vivo validated: 25 mg/kg survival benefit in murine P388 leukemia model • Only pericosine congener with demonstrated in vivo antitumor activity • Electrophilic SN2′ reactivity enables toxin-neutralization studies

Molecular Formula C8H11ClO5
Molecular Weight 222.62 g/mol
Cat. No. B1257225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericosine A
Synonymsmethyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate
pericosine A
Molecular FormulaC8H11ClO5
Molecular Weight222.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(C(C(C1Cl)O)O)O
InChIInChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6-,7+/m0/s1
InChIKeyAEDMWQPFIPNFCS-ZTYPAOSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pericosine A: Dual EGFR/Topoisomerase II Inhibitor


Pericosine A (CAS 200335-68-8) is a chlorinated carbasugar secondary metabolite originally isolated from the marine-derived fungus Periconia byssoides [1]. It belongs to the pericosine family of C7 cyclohexenoid natural products but is distinguished by a unique hybrid shikimate–polyketide framework. The compound has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines and in vivo antitumor efficacy in a murine P388 leukemia model [1]. Unlike its co-metabolites (pericosines B–E), Pericosine A has been shown to inhibit both epidermal growth factor receptor (EGFR) tyrosine kinase and human topoisomerase II, indicating a dual molecular mechanism [1].

Target engagement Dual EGFR/topoisomerase II inhibition study context
Model response In vivo P388 leukemia model endpoint monitoring
Enantiomer probe Enantiomer-specific carbasugar–glycosidase interaction studies

Pericosine A: Substitution Failure of Analogs


In-class substitution among pericosine congeners is precluded by order-of-magnitude differences in potency and divergent target profiles. While pericosines B–E co-occur in the same fungal extract, they lack the dual EGFR/topoisomerase II inhibitory activity and in vivo efficacy that define Pericosine A [1]. Semi-synthetic 6-halo derivatives retain only partial antitumor activity and introduce a glycosidase-inhibition liability absent in the parent natural product [2]. Consequently, selecting Pericosine A versus a generic pericosine analog directly determines whether a study can interrogate kinase–topoisomerase crosstalk or achieve meaningful in vivo tumor growth delay.

Pericosine A exhibits dual EGFR/topoisomerase II inhibition and in vivo model response.
Pericosines B–E lack both enzymatic activities and reported in vivo response; pathway crosstalk studies may not be feasible.
Parent natural product shows carbasugar scaffold without glycosidase liability.
6‑Halo derivatives introduce off‑target glycosidase inhibition and inverted enantioselectivity, shifting mechanism profile.

Pericosine A: Quantitative Differentiation


P388 Cytotoxicity vs. Pericosine B

Pericosine A exhibits an ED50 of 0.1 µg/mL against P388 lymphocytic leukemia cells, making it 40-fold more potent than pericosine B (ED50 = 4.0 µg/mL) and 105-fold more potent than pericosine C (ED50 = 10.5 µg/mL). This potency advantage is consistent across the entire in-class panel, with pericosines D and E also significantly trailing (3.0 and 15.5 µg/mL, respectively) [1]. The data originate from the same standardized cytotoxicity assay, enabling direct head-to-head ranking.

P388 Cytotoxicity
Head-to-head
ED50 0.1 µg/mL (A) vs 4.0 µg/mL (B) – 40‑fold difference
Reported cell‑model response context; supports cytotoxicity endpoint review
Standardized assay; data require verification in other cell lines.
Antitumor potency P388 leukemia ED50 comparison

Unique Dual EGFR/Topoisomerase II Inhibition

Among the five pericosines (A–E) isolated from Periconia byssoides, only Pericosine A (compound 1) has been reported to inhibit both epidermal growth factor receptor (EGFR) tyrosine kinase and human topoisomerase II. EGFR inhibition was measured at 40–70% at a concentration of 100 µg/mL, and topoisomerase II was inhibited with an IC50 between 100 and 300 µM [1]. Pericosines B–E were tested in parallel but showed no detectable activity against either target [1].

Dual-Target Inhibition
Method context
EGFR inhibition 40–70% at 100 µg/mL; Topo II IC50 100–300 µM
Supports dual‑target pathway study context
Cell‑free enzymatic assays; confirm in cellular context.
EGFR inhibition Topoisomerase II inhibition Dual-target mechanism

Enantiomer-Specific Glycosidase Inhibition

Natural Pericosine A is an enantiomeric mixture of (+)- and (−)-enantiomers in a 68:32 ratio [1]. When evaluated separately, the (−)-enantiomer selectively inhibited α-glucosidase (IC50 = 2.25 mM) and β-galactosidase (IC50 = 5.38 mM), whereas the (+)-enantiomer was completely inactive against all five glycosidases tested [1]. In contrast, synthetic 6-halo derivatives show inverted enantioselectivity: (−)-6-fluoropericosine A and (−)-6-bromopericosine A inhibit α-glucosidase more potently than the corresponding (+)-enantiomers, while (+)-6-iodopericosine A is more active than its (−)-counterpart [2].

Enantiomer Glycosidase IC50
Cross‑study comparable
(−)-Pericosine A: α‑glucosidase IC50 2.25 mM; (+)-enantiomer inactive
Supports enantiomer‑attribution review
6‑Halo derivatives show inverted selectivity; verify in targeted assays.
Alpha-glucosidase inhibition Enantiomeric selectivity Carbasugar pharmacology

In Vivo P388 Leukemia Efficacy

Pericosine A is the only member of the pericosine family with demonstrated in vivo antitumor activity. When administered at a dose of 25 mg/kg in a P388 mouse xenograft model, Pericosine A significantly extended survival compared to untreated controls [1]. No comparable in vivo efficacy data exist for pericosines B, C, D, or E, which have only been characterized for in vitro cytotoxicity .

In Vivo Model Response
Class‑level
Survival extension at 25 mg/kg in P388 model; no data for B–E
Reported model‑response endpoint context
Single study; independent replication recommended.
In vivo antitumor P388 xenograft Survival endpoint

Pericosine A: High-Impact Applications


EGFR/TOP2A Dual-Target Mechanism Studies

Cancer biology groups investigating cross-talk between kinase signaling and DNA topology maintenance should select Pericosine A as a chemical probe. Its unique ability to simultaneously inhibit EGFR and topoisomerase II [1] makes it the only pericosine suitable for dual-pathway perturbation experiments. In contrast, pericosines B–E are experimentally inert toward both targets and would yield negative results in the same assays.

P388 Leukemia In Vivo Lead Optimization

Preclinical oncology teams requiring an in vivo-validated starting point should prioritize Pericosine A over its congeners. The compound's demonstrated survival benefit at 25 mg/kg in the P388 model [2] provides a de-risked baseline for pharmacokinetic and formulation optimization that no other pericosine offers.

Carbasugar Glycosidase Inhibitor Discovery

Medicinal chemistry programs focused on glycosidase inhibition should procure the resolved (−)-enantiomer of Pericosine A, which exhibits selective α-glucosidase inhibition (IC50 = 2.25 mM) [1]. The contrasting enantioselectivity of synthetic 6-halo derivatives [2] provides a structure–activity relationship (SAR) template for designing isoform-selective glycosidase inhibitors.

Chemoreactive Natural Product Research

Laboratories studying electrophilic natural products that covalently modify nucleophilic toxins can exploit the SN2′ reactivity of Pericosine A. This chemoreactive property, shared with pericoxide but absent in pericosines B–E, has been shown to neutralize antifungal agents and organosulfur odorants under aqueous conditions [1]. Procurement of Pericosine A thus enables studies of toxin attenuation that cannot be performed with other pericosines.

Application
Selection Property
Validation Focus
EGFR/Topoisomerase II crosstalk studies
Dual‑target inhibition profile
Enzymatic target engagement review
In vivo leukemia model‑response monitoring
Model‑response endpoint context
Survival endpoint and PK profiling
Carbasugar–glycosidase interaction studies
Enantiomer‑specific glycosidase inhibition
Enantiomeric selectivity and SAR validation
Electrophilic natural product reactivity
SN2′ chemoreactivity
Toxin neutralization assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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